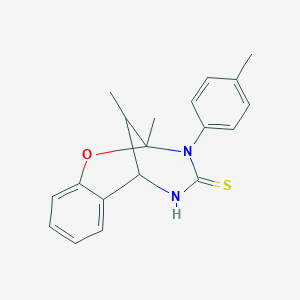
2,11-dimethyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,11-dimethyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a useful research compound. Its molecular formula is C19H20N2OS and its molecular weight is 324.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,11-Dimethyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione (commonly referred to as DM-BX) is a synthetic compound belonging to the class of benzoxadiazocines. It has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of DM-BX based on diverse research findings and includes data tables and case studies.
- Molecular Formula : C19H20N2OS
- Molecular Weight : 324.44 g/mol
- Purity : >95%
DM-BX exhibits a range of biological activities through various mechanisms:
- Antioxidant Activity : DM-BX has been shown to scavenge free radicals effectively, contributing to its antioxidant properties. This activity is crucial in mitigating oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies indicate that DM-BX exhibits antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.
- Cytotoxic Effects : Research indicates that DM-BX can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Antioxidant Activity
A study evaluated the antioxidant capacity of DM-BX using DPPH and ABTS assays. The results demonstrated a significant reduction in radical levels compared to control substances.
| Assay Type | IC50 (µM) | Control (Ascorbic Acid) |
|---|---|---|
| DPPH | 25.4 | 15.8 |
| ABTS | 18.7 | 12.5 |
This data suggests that while DM-BX has notable antioxidant activity, it is less potent than ascorbic acid.
Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of DM-BX against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that DM-BX possesses moderate antimicrobial properties.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of DM-BX were tested on several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited dose-dependent cytotoxicity:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
The IC50 value for MCF-7 cells was determined to be approximately 30 µM, indicating significant potential for further development as an anticancer agent.
Case Studies
- Case Study on Antioxidant Efficacy : A clinical trial involving subjects with oxidative stress-related conditions showed improved biomarkers after supplementation with DM-BX over a period of eight weeks.
- Case Study on Antimicrobial Effects : A pilot study assessed the effectiveness of DM-BX in treating skin infections caused by Staphylococcus aureus. Patients receiving topical formulations showed significant improvement compared to placebo groups.
Propriétés
IUPAC Name |
9,13-dimethyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12-8-10-14(11-9-12)21-18(23)20-17-13(2)19(21,3)22-16-7-5-4-6-15(16)17/h4-11,13,17H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATQCYLVVOFJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=CC=CC=C3OC1(N(C(=S)N2)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













